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Compound of Interest

Compound Name:
Methyl 5-chloro-4-iodo-2-

methoxybenzoate

CAS No.: 473574-26-4

Cat. No.: B1404324 Get Quote

Methyl 5-chloro-4-iodo-2-methoxybenzoate is a highly substituted aromatic compound, a

class of molecules that serves as a critical building block in the synthesis of complex organic

architectures, particularly in pharmaceutical and materials science research. The precise

arrangement of iodo, chloro, methoxy, and methyl ester groups on the benzene ring dictates its

reactivity and potential applications. Consequently, unambiguous structural verification is

paramount.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical

technique for the structural elucidation of organic molecules in solution. This guide provides a

comprehensive analysis of the proton (¹H) and carbon-13 (¹³C) NMR spectra of Methyl 5-
chloro-4-iodo-2-methoxybenzoate. We will delve into a detailed prediction of the spectra,

grounded in fundamental principles of chemical shift theory and substituent effects, and present

a robust experimental protocol for acquiring high-fidelity data. This document is intended for

researchers and drug development professionals who rely on NMR for routine characterization

and complex problem-solving.

Molecular Structure and Predicted NMR Interactions
The substitution pattern of Methyl 5-chloro-4-iodo-2-methoxybenzoate removes all

symmetry in the benzene ring, rendering every proton and carbon atom chemically distinct.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b1404324?utm_src=pdf-interest
https://www.benchchem.com/product/b1404324?utm_src=pdf-body
https://www.benchchem.com/product/b1404324?utm_src=pdf-body
https://www.benchchem.com/product/b1404324?utm_src=pdf-body
https://www.benchchem.com/product/b1404324?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1404324?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Understanding the electronic influence of each substituent is key to predicting the resulting

NMR spectra.

-COOCH₃ (Carbomethoxy): An electron-withdrawing group (EWG) through both inductive

and resonance effects, deshielding ortho and para positions.

-OCH₃ (Methoxy): A strong electron-donating group (EDG) through resonance and electron-

withdrawing through induction. The net effect is strong shielding, particularly at the ortho and

para positions.[1]

-Cl (Chloro): An electron-withdrawing group via induction but a weak electron-donating group

via resonance. It generally deshields nearby nuclei.

-I (Iodo): Similar to chlorine, it is inductively electron-withdrawing. However, its most

significant contribution in ¹³C NMR is the "heavy atom effect," which induces substantial

shielding (an upfield shift) on the directly attached carbon.[2][3][4]

Caption: Molecular structure and key predicted NMR correlations.

¹H NMR Spectral Analysis: A Detailed Prediction
The ¹H NMR spectrum is anticipated to show four distinct singlet signals. The aromatic protons,

though meta to each other, are unlikely to show resolved coupling (⁴J coupling is typically 0-3

Hz) and will likely appear as sharp singlets.[1]

Aromatic Protons (H-3 and H-6):

H-6: This proton is positioned between the chlorine and the carbomethoxy group. The

ortho-chlorine atom and the meta-carbomethoxy group are both electron-withdrawing,

leading to significant deshielding. This proton is expected to be the most downfield of the

aromatic signals, likely appearing in the range of 7.8 - 8.0 ppm.

H-3: This proton is ortho to the strongly electron-donating methoxy group, which would

cause a pronounced upfield shift.[1] However, it is also ortho to the electron-withdrawing

carbomethoxy group and para to the chlorine, both of which cause a downfield shift. The

net result of these competing effects is a chemical shift that is downfield from
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unsubstituted benzene (7.36 ppm), but likely upfield relative to H-6. A predicted range of

7.4 - 7.6 ppm is reasonable.

Methoxy Protons (-OCH₃):

The three protons of the methoxy group are chemically equivalent and will appear as a

sharp singlet. Being attached to an aromatic ring, their typical chemical shift is around 3.8-

3.9 ppm. The presence of the ortho-carbomethoxy group may induce a slight downfield

shift due to steric and electronic effects.[5] We predict this signal to appear at

approximately 3.9 ppm.

Methyl Ester Protons (-COOCH₃):

These three protons are also chemically equivalent and will produce a sharp singlet. The

chemical environment of a methyl ester typically results in a signal around 3.7-3.9 ppm.[6]

[7] Its value is often very close to that of an aromatic methoxy group, and in some cases,

these signals can overlap. A predicted value of ~3.9 ppm is expected.

¹³C NMR Spectral Analysis: A Detailed Prediction
The proton-decoupled ¹³C NMR spectrum will display nine distinct signals corresponding to

each unique carbon atom in the molecule.

Aromatic Carbons (C1-C6): The chemical shifts of aromatic carbons span a wide range from

approximately 110 to 165 ppm.[8][9]

C4 (Iodo-substituted): The most notable feature will be the carbon bearing the iodine atom.

Due to the heavy atom effect, this carbon (C-4) will be strongly shielded and shifted

significantly upfield compared to what would be predicted based on electronegativity

alone.[2][3] Its chemical shift is predicted to be in the 90-100 ppm range.

C2 (Methoxy-substituted): The carbon attached to the electron-donating methoxy group

(C-2) will be significantly deshielded due to the direct attachment to the electronegative

oxygen. It is expected to appear far downfield, likely in the 155-158 ppm range.

C5 (Chloro-substituted): The carbon bonded to chlorine (C-5) will be deshielded, with an

expected chemical shift around 135-138 ppm.
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C1 (Ester-substituted): This quaternary carbon, attached to the carbomethoxy group, will

likely be found in the 125-130 ppm region.[10]

C3 & C6 (Proton-bearing): These carbons will appear in the typical aromatic region. C-6,

being adjacent to the C-I and C-Cl carbons, will likely be around 130-134 ppm. C-3,

adjacent to the heavily shielded C-4 and the deshielded C-2, is predicted to be around

115-120 ppm.

Carbonyl Carbon (-COO-): The ester carbonyl carbon is expected in the typical range for

aromatic esters, approximately 164-166 ppm.[11] As a quaternary carbon, its signal will likely

be of lower intensity compared to the protonated carbons.

Methyl Carbons (-OCH₃ and -COOCH₃):

Methoxy Carbon (-OCH₃): The carbon of the aromatic methoxy group typically appears

around 56-58 ppm.

Methyl Ester Carbon (-COOCH₃): The methyl carbon of the ester group is expected at a

slightly higher field (more shielded) than the methoxy carbon, typically in the range of 52-

54 ppm.[12]

Predicted NMR Data Summary
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Assignment Predicted δ (ppm) Multiplicity Integration

H-6 7.8 – 8.0 Singlet (s) 1H

H-3 7.4 – 7.6 Singlet (s) 1H

-OCH₃ ~3.9 Singlet (s) 3H

| -COOCH₃ | ~3.9 | Singlet (s) | 3H |

Table 2: Predicted ¹³C NMR Chemical Shifts
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Assignment Predicted δ (ppm) Notes

Carbonyl (C=O) 164 – 166 Quaternary, weak signal

C-2 (-OCH₃) 155 – 158

C-5 (-Cl) 135 – 138

C-6 130 – 134

C-1 (-COOCH₃) 125 – 130 Quaternary

C-3 115 – 120

C-4 (-I) 90 – 100 Shielded by heavy atom effect

Methoxy (-OCH₃) 56 – 58

| Methyl Ester (-COOCH₃) | 52 – 54 | |

Experimental Protocol: Acquiring High-Fidelity NMR
Spectra
This protocol outlines a self-validating methodology for obtaining publication-quality ¹H and ¹³C

NMR spectra.

1. Sample Preparation: a. Weigh approximately 10-15 mg of Methyl 5-chloro-4-iodo-2-
methoxybenzoate directly into a clean, dry NMR tube. b. Add ~0.6 mL of deuterated

chloroform (CDCl₃). CDCl₃ is a common choice for its excellent solubilizing properties for

moderately polar organic compounds and its single residual solvent peak at ~7.26 ppm for ¹H

and ~77.16 ppm for ¹³C NMR. c. Add a small amount of tetramethylsilane (TMS) as an internal

standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).[13] d. Cap the NMR

tube and vortex gently until the sample is fully dissolved.

2. Instrument and Parameter Setup (400 MHz Spectrometer): a. Insert the sample into the

spectrometer and allow 5-10 minutes for temperature equilibration (e.g., at 298 K). b. Lock the

spectrometer on the deuterium signal of the CDCl₃ solvent. c. Shim the magnetic field to

achieve optimal homogeneity, aiming for a narrow and symmetrical TMS or solvent peak

shape.
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3. ¹H NMR Spectrum Acquisition: a. Pulse Program: Use a standard single-pulse (e.g., 'zg30')

experiment with a 30° flip angle to ensure quantitative reliability with a shorter relaxation delay.

b. Spectral Width: Set a spectral width of ~16 ppm (e.g., from -2 to 14 ppm) to encompass all

expected signals. c. Acquisition Time (AQ): Set to at least 3-4 seconds to ensure good digital

resolution. d. Relaxation Delay (D1): A delay of 2-5 seconds is generally sufficient for ¹H NMR.

e. Number of Scans (NS): Acquire 8 to 16 scans for a good signal-to-noise ratio (S/N).

4. ¹³C NMR Spectrum Acquisition: a. Pulse Program: Use a standard proton-decoupled pulse

program with a 30° or 45° flip angle (e.g., 'zgpg30'). Proton decoupling simplifies the spectrum

to single lines for each carbon. b. Spectral Width: Set a wide spectral width of ~240 ppm (e.g.,

from -10 to 230 ppm) to ensure all carbon signals, including the carbonyl, are observed. c.

Acquisition Time (AQ): Set to ~1-2 seconds. d. Relaxation Delay (D1): Quaternary carbons, like

the carbonyl and C1/C2/C4/C5, have long relaxation times. A D1 of at least 5-10 seconds is

crucial to allow for their sufficient relaxation and to obtain a more quantitative spectrum. e.

Number of Scans (NS): A higher number of scans (e.g., 1024 or more) will be necessary to

achieve an adequate S/N, especially for the quaternary carbon signals.

5. Data Processing: a. Apply an exponential window function (line broadening) to improve S/N

if necessary. b. Perform a Fourier Transform on the Free Induction Decay (FID). c. Phase the

spectrum manually to achieve a pure absorption signal. d. Apply a baseline correction. e.

Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm or the residual CDCl₃

signal to 7.26 ppm (¹H) / 77.16 ppm (¹³C). f. Integrate the ¹H NMR signals and pick peaks for

both spectra.

References
Gadikota, V., Govindapur, R. R., Reddy, D. S., Roseman, H. J., Williamson, R. T., & Raab, J.

G. (2023). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters.

Magnetic Resonance in Chemistry, 61(4), 248–252. Available from: [Link]

CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical

Shifts for Common Functional Groups. (n.d.). e-PG Pathshala. Retrieved from: [Link]

Jalsovszky, I., & Kiprof, P. (1990). Carbon-13 chemical shift assignments of derivatives of

benzoic acid. Magnetic Resonance in Chemistry, 28(9), 809-813. Available from: [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 11 Tech Support

https://onlinelibrary.wiley.com/doi/10.1002/mrc.5326
https://epgp.inflibnet.ac.in/epgpdata/uploads/epgp_content/chemistry/12._organic_spectroscopy/16._1h_nmr_chemical_shifts_for_common_functional_groups/et/7584_et_et.pdf
https://onlinelibrary.wiley.com/doi/abs/10.1002/mrc.1260280914
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1404324?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Scribd. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from: [Link]

Dhami, K. S., & Stothers, J. B. (1967). 13C n.m.r. studies. X. 13C spectra of some

substituted methyl benzoates. Canadian Journal of Chemistry, 45(3), 233-241. Available

from: [Link]

Štíbrányi, Z., Addová, G., & Májek, M. (2006). Stereoelectronic Effects on 1H Nuclear

Magnetic Resonance Chemical Shifts in Methoxybenzenes. The Journal of Organic

Chemistry, 71(25), 9443–9449. Available from: [Link]

University of Wisconsin-Madison. (n.d.). 13C NMR Chemical Shift Table. Retrieved from:

[Link]

Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. Retrieved from: [Link]

D'Amelia, R. P., Huang, L., Nirode, W. F., Rotman, E., Shumila, J., & Wachter, N. M. (2015).

Application of 1H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester

Mixtures: An Undergraduate Instrumental Analysis Experiment. World Journal of Chemical

Education, 3(2), 46-50. Available from: [Link]

Foris, A. (2014). Re: How can I differentiate ester and acid carbonyl in a polymer network by

C-13 NMR spectroscopy? ResearchGate. Available from: [Link]

Szele, I., & Per Vesi, B. (1983). Correlation analysis of carbonyl carbon 13C NMR chemical

shifts, IR absorption frequencies and rate coefficients of nucleophilic acyl substitutions. A

novel explanation for the substituent dependence of reactivity. Journal of the Chemical

Society, Perkin Transactions 2, (1), 15-20. Available from: [Link]

Taylor, C. E., et al. (2022). Quantitative 1H-NMR analysis reveals steric and electronic effects

on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Journal of

Industrial Microbiology and Biotechnology, 49(1). Available from: [Link]

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from: [Link]

Regulska, E., Samsonowicz, M., Świsłocka, R., & Lewandowski, W. (n.d.). Chemical shifts in

1 H and 13 C NMR spectra of sodium benzoates, d (ppm). ResearchGate. Retrieved from:

[Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.scribd.com/document/360706214/13-C-NMR-Chemical-Shift-Table
https://cdnsciencepub.com/doi/abs/10.1139/v67-040
https://pubs.acs.org/doi/10.1021/jo061699w
https://www.chem.wisc.edu/areas/reich/handouts/nmr-c13/c-list.pdf
https://www.chemistrysteps.com/13c-carbon-nmr-spectroscopy/
https://www.sciepub.com/wjce/content/3/2/4
https://www.researchgate.net/post/How_can_I_differentiate_ester_and_acid_carbonyl_in_a_polymer_network_by_C-13_NMR_spectroscopy
https://pubs.rsc.org/en/content/articlelanding/1983/p2/p29830000015
https://academic.oup.com/jimb/article/49/1/kuac005/6544254
https://www.rsc.org/suppdata/c5/ra/c5ra01231k/c5ra01231k.pdf
https://www.researchgate.net/figure/Chemical-shifts-in-1-H-NMR-and-13-C-NMR-spectra-of-sodium-benzoates-d-ppm_tbl7_281273932
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1404324?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I).

Retrieved from: [Link]

AOCS Lipid Library. (2019, July 23). Saturated Fatty Acids and Methyl Esters. Retrieved

from: [Link]

Chem 203. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved

from: [Link]

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from: [Link]

Chemistry LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy.

Retrieved from: [Link]

Lee, S. G., U-Hwang, Y., & Kim, Y. (2004). 1 H NMR spectra indicate the change of chemical

shift of methoxy group... ResearchGate. Retrieved from: [Link]

Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry.
Thieme.

Chemistry LibreTexts. (2023, January 30). Interpreting C-13 NMR Spectra. Retrieved from:

[Link]

ACD/Labs. (n.d.). NMR Prediction. Retrieved from: [Link]

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0246989).

Retrieved from: [Link]

Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from: [Link]

Hirscher, N. A., et al. (2014). Methyl 5-iodo-2-methoxybenzoate. Acta Crystallographica

Section E: Structure Reports Online, 70(Pt 5), o462. Available from: [Link]

Doc Brown's Chemistry. (n.d.). C6H5Cl C-13 nmr spectrum of chlorobenzene. Retrieved

from: [Link]

Google Patents. (2011). CN103553991A - Method for preparing methyl 4-amino-5-
ethylsulfonyl-2-methoxybenzoate.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 11 Tech Support

https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(McMurry)/06%3A_An_Overview_of_Organic_Reactions/6.06%3A_1H_NMR_Spectra_and_Interpretation_(Part_I)
https://lipidlibrary.aocs.org/nmr-spectroscopy/saturated-fatty-acids-and-methyl-esters
http://www.chem.ucalgary.ca/courses/chem203/tutorials/nmr/aromatic_h_assign.html
https://www.chemistrysteps.com/nmr-chemical-shift-values-table/
https://chem.libretexts.org/Courses/SUNY_Oneonta/Chem_221%3A_Organic_Chemistry_I/14%3A_Structure_Determination-_Mass_Spectrometry_and_Infrared_Spectroscopy/14.05%3A_Chemical_Shifts_in_1H_NMR_Spectroscopy
https://www.researchgate.net/figure/1-H-NMR-spectra-indicate-the-change-of-chemical-shift-of-methoxy-group-in-methacryl_fig3_228678685
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry(McMurry)/13%3A_Structure_Determination_-_Nuclear_Magnetic_Resonance_Spectroscopy/13.08%3A_Interpreting_Carbon-13_NMR_Spectra
https://www.acdlabs.com/products/spec_lab/predict_nmr/
https://www.np-mrd.org/spectra/main/NP0246989/C13_NMR/1D
https://oregonstate.edu/instruct/ch334/ch336/c13shift.htm
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4011116/
https://www.docbrown.info/page06/molecule_spectroscopy/specindex/13C-NMR-spectrum-chlorobenzene.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1404324?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


ResearchGate. (n.d.). Spectroscopic data for sodium 3-methoxybenzoate and compounds

with lighter trivalent lanthanides. Retrieved from: [Link]

Lambert, C., & Shoemaker, R. K. (2004). Experimental Studies of the 13C NMR of

Iodoalkynes in Lewis-Basic Solvents. The Journal of Physical Chemistry A, 108(4), 609–615.

Available from: [Link]

ORCA 5.0 tutorials. (n.d.). NMR spectra. Retrieved from: [Link]

Beilstein Journals. (n.d.). Supporting Information Two-step continuous-flow synthesis of 6-

membered cyclic iodonium salts via anodic oxidation Experimental. Retrieved from: [Link]

ResearchGate. (n.d.). 13 C NMR chemical shifts (solid and solution state) of the benzene

rings in 1 -14. Retrieved from: [Link]

NMRDB. (n.d.). Simulate and predict NMR spectra. Retrieved from: [Link]

Bhanage, B. M. (n.d.). Supplementary Information. Retrieved from: [Link]

MDPI. (2022, January 24). The Spectroscopic Characterization of Halogenated Pollutants

through the Interplay between Theory and Experiment: Application to R1122. Retrieved from:

[Link]

University of Wisconsin. (n.d.). Chemistry 344: Spectroscopy and Spectrometry Problem Set

3. Retrieved from: [Link]

SciELO. (n.d.). A Complete and Unambiguous 1H and 13C NMR Signals Assignment of

para-Naphthoquinones, ortho- and para-Furanonaphthoquinones. Retrieved from: [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.researchgate.net/figure/Spectroscopic-data-for-sodium-3-methoxybenzoate-and-compounds-with-lighter-trivalent_tbl2_257404430
https://pubs.acs.org/doi/10.1021/jp036577o
https://www.orcasoftware.de/tutorials/spec/nmr.html
https://www.beilstein-journals.org/bjoc/content/supplementary/1860-5397-12-198-S1.pdf
https://www.researchgate.net/figure/C-NMR-chemical-shifts-solid-and-solution-state-of-the-benzene-rings-in-1-14_tbl2_319481351
https://www.nmrdb.org/
https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra06518e#!divAbstract
https://www.mdpi.com/1422-0067/23/3/1317
https://www.chem.wisc.edu/courses/344/Fall2014/Handouts/PS3_F14.pdf
https://www.scielo.br/j/jbchs/a/mP57r65fXwG4V5hN7W388Qc/?lang=en
https://www.benchchem.com/product/b1404324?utm_src=pdf-custom-synthesis
https://epgp.inflibnet.ac.in/epgpdata/uploads/epgp_content/chemistry/12.organic_spectroscopy/16._1h_nmr_chemical_shifts_for_common_functional_groups/et/8832_et_et.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1404324?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

3. Thieme E-Books & E-Journals [thieme-connect.de]

4. pubs.acs.org [pubs.acs.org]

5. pubs.acs.org [pubs.acs.org]

6. chem.libretexts.org [chem.libretexts.org]

7. aocs.org [aocs.org]

8. scribd.com [scribd.com]

9. www2.chem.wisc.edu [www2.chem.wisc.edu]

10. faculty.fiu.edu [faculty.fiu.edu]

11. researchgate.net [researchgate.net]

12. cdnsciencepub.com [cdnsciencepub.com]

13. rsc.org [rsc.org]

To cite this document: BenchChem. [Introduction: Structural Elucidation of a Polysubstituted
Aromatic Intermediate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1404324#h-nmr-and-c-nmr-spectra-of-methyl-5-
chloro-4-iodo-2-methoxybenzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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